molecular formula C16H13NO2 B14569037 (4E)-1-Phenyl-4-(phenylimino)butane-1,3-dione CAS No. 61756-11-4

(4E)-1-Phenyl-4-(phenylimino)butane-1,3-dione

Cat. No.: B14569037
CAS No.: 61756-11-4
M. Wt: 251.28 g/mol
InChI Key: IEUHRJXPMINXLX-UHFFFAOYSA-N
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Description

(4E)-1-Phenyl-4-(phenylimino)butane-1,3-dione is an organic compound with a unique structure that includes both phenyl and imino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-Phenyl-4-(phenylimino)butane-1,3-dione can be achieved through several methods. One common approach involves the reaction of benzoylacetone with aniline under acidic conditions. The reaction typically proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

(4E)-1-Phenyl-4-(phenylimino)butane-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phenyl-4-(phenylimino)butane-1,3-dione oxides, while reduction may produce phenyl-4-(phenylamino)butane-1,3-dione.

Scientific Research Applications

(4E)-1-Phenyl-4-(phenylimino)butane-1,3-dione has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4E)-1-Phenyl-4-(phenylimino)butane-1,3-dione involves its interaction with molecular targets through its phenyl and imino groups. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4E)-1-Phenyl-4-(phenylimino)butane-1,3-dione include:

  • 1-Phenyl-1,3-butanedione
  • 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione
  • 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of phenyl and imino groups, which confer distinct reactivity and potential applications. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

61756-11-4

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

1-phenyl-4-phenyliminobutane-1,3-dione

InChI

InChI=1S/C16H13NO2/c18-15(12-17-14-9-5-2-6-10-14)11-16(19)13-7-3-1-4-8-13/h1-10,12H,11H2

InChI Key

IEUHRJXPMINXLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)C=NC2=CC=CC=C2

Origin of Product

United States

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